1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Bromophenyl compounds are widely used in organic synthesis for carbon-carbon bond formation . They are also used as biochemical reagents for life science related research .
Synthesis Analysis
Protodeboronation of alkyl boronic esters is a method used in the synthesis of bromophenyl compounds . Another method involves heating a solution of cyclohexanone in an excess of diethyl dibromomalonate .Molecular Structure Analysis
The molecular structure of bromophenyl compounds typically includes a benzene ring substituted with a bromine atom .Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is a well-studied reaction among bromophenyl compounds . Another reaction involves the formation of amide bonds from amines and carboxylic acids .Physical And Chemical Properties Analysis
Bromophenyl compounds generally have a clear colorless oil form . They have a molecular weight around 200.83 g/mol and a melting point around 113 °C .Scientific Research Applications
Synthesis and Biological Activities
The synthesis of novel bromophenols, including derivatives of 5-oxopyrrolidine-3-carboxylic acid, has been explored for their potent antioxidant and anticholinergic activities. These compounds have been evaluated for their radical scavenging abilities and compared against standard antioxidants, demonstrating significant efficacy. Additionally, they have been tested for their inhibitory activities against cholinergic enzymes, showing promise for applications in treating diseases related to oxidative stress and cholinergic system dysfunction (Rezai et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-8-3-1-2-4-9(8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRRNWXQURZXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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